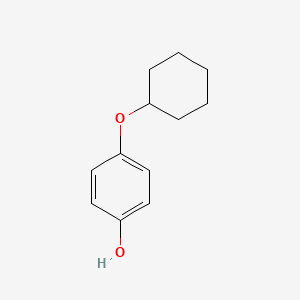

4-(Cyclohexyloxy)phenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(Cyclohexyloxy)phenol can be achieved through the hydrogenation of phenol . This process involves the use of a bifunctional Pd/NaY catalyst and the regulation of solvent polarity . For instance, 100% selectivity to cyclohexane could be obtained when reacting in n-octane (nonpolar solvent), while 92.3% selectivity to cyclohexanol was achieved in EtOH (polar solvent) .Molecular Structure Analysis

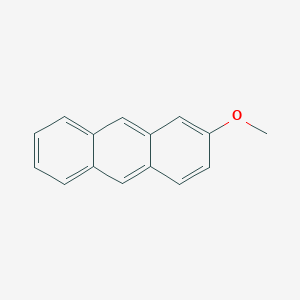

The molecular structure of this compound is represented by the InChI code: 1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 . It has a molecular weight of 192.26 .Chemical Reactions Analysis

Phenolic compounds like this compound are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

This compound is a solid compound . It is clear and colorless to light yellow in liquid form . It has a molecular weight of 192.26 and a chemical formula of C12H18O2.Aplicaciones Científicas De Investigación

Hydrogenation and Catalysis

Research demonstrates the significance of phenols, including derivatives like 4-(Cyclohexyloxy)phenol, in the field of hydrogenation and catalysis. Phenols are efficiently hydrogenated to form cyclohexanol, a key intermediate in the production of Nylon-6 and plasticizers. The usage of cobalt oxide nanoparticles on porous carbon shows a high yield in this process (Wei et al., 2018). Similarly, Pd nanoparticles on mesoporous graphitic carbon nitride have been used for the selective hydrogenation of phenol to cyclohexanone, an essential precursor in polyamide manufacturing (Wang et al., 2011).

Synthesis of Organic Compounds

This compound derivatives are instrumental in synthesizing various organic compounds. The anodic oxidation of sterically hindered phenols, including cyclohexyloxyphenol derivatives, leads to the formation of phenoxenium ions, which are crucial in developing dipeptides and glycoamino acids (Rieker et al., 1991). Additionally, the catalytic asymmetric dearomatization (CADA) of phenol derivatives provides a pathway to construct highly functionalized cyclohexadienones, showcasing the versatility of these compounds in organic synthesis (Wu et al., 2016).

Environmental Applications

Phenol derivatives like this compound are also significant in environmental applications, such as wastewater treatment. Studies on the photodegradation of phenols using TiO2 and the photo-Fenton reaction highlight their role in the oxidative destruction of organic contaminants in water (Spacek et al., 1995).

Safety and Hazards

Direcciones Futuras

The selective hydrogenation of phenol to produce cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst shows great promise for industrial applications . This solvent-driven catalysis exhibits good recyclability . These findings might help to develop facile strategies for the selective conversion of other phenolics into desired products .

Mecanismo De Acción

Target of Action

Phenolic compounds are known for their antioxidant properties, often acting as free radical scavengers and metal chelators . They can also affect cell signaling pathways and gene expression .

Mode of Action

Phenolic compounds, in general, exert their effects mainly through their free radical scavenging and metal chelating properties . They can also interact with cell signaling pathways and affect gene expression . For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .

Biochemical Pathways

Phenolic compounds are known to regulate several biochemical pathways. They can activate antioxidant responses using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulate cell survival or apoptosis, and enhance the activity of biological antioxidants and antioxidant enzymes

Pharmacokinetics

One study found that related compounds, such as 4-(cyclohexyloxy) benzoic acid ureas, showed higher plasma concentrations and more drug-like properties . This suggests that 4-(Cyclohexyloxy)phenol might have similar properties, but more research is needed to confirm this.

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can control oxidative stress and have been linked to health benefits such as reduced risk of chronic diseases .

Propiedades

IUPAC Name |

4-cyclohexyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAKOHTLSGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544485 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42873-96-1 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)

![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)

![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)